molecular formula C15H17ClN4O2 B11048466 1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11048466
M. Wt: 320.77 g/mol
InChI Key: PTAFQEJZKQWIJJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a propyl chain, and a tetrahydropyrimido[4,5-d]pyrimidine core, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cyclization: The compound can undergo cyclization reactions to form various fused heterocyclic systems.

Mechanism of Action

Comparison with Similar Compounds

1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

These compounds share structural similarities and biological activities, but this compound is unique due to its specific substituents and the resulting biological effects.

Properties

Molecular Formula

C15H17ClN4O2

Molecular Weight

320.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H17ClN4O2/c1-2-6-19-8-12-13(17-9-19)20(15(22)18-14(12)21)11-5-3-4-10(16)7-11/h3-5,7,17H,2,6,8-9H2,1H3,(H,18,21,22)

InChI Key

PTAFQEJZKQWIJJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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